2-(3-Hydroxypropyl)-5-methyl-7-(3-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 2-(3-Hydroxypropyl)-5-methyl-7-(3-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13284802
InChI: InChI=1S/C17H21N5O2/c1-10-5-3-6-12(9-10)15-14(16(18)24)11(2)19-17-20-13(7-4-8-23)21-22(15)17/h3,5-6,9,15,23H,4,7-8H2,1-2H3,(H2,18,24)(H,19,20,21)
SMILES: CC1=CC(=CC=C1)C2C(=C(NC3=NC(=NN23)CCCO)C)C(=O)N
Molecular Formula: C17H21N5O2
Molecular Weight: 327.4 g/mol

2-(3-Hydroxypropyl)-5-methyl-7-(3-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

CAS No.:

Cat. No.: VC13284802

Molecular Formula: C17H21N5O2

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Hydroxypropyl)-5-methyl-7-(3-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide -

Specification

Molecular Formula C17H21N5O2
Molecular Weight 327.4 g/mol
IUPAC Name 2-(3-hydroxypropyl)-5-methyl-7-(3-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Standard InChI InChI=1S/C17H21N5O2/c1-10-5-3-6-12(9-10)15-14(16(18)24)11(2)19-17-20-13(7-4-8-23)21-22(15)17/h3,5-6,9,15,23H,4,7-8H2,1-2H3,(H2,18,24)(H,19,20,21)
Standard InChI Key BVVCFZOLVCOMRL-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C2C(=C(NC3=NC(=NN23)CCCO)C)C(=O)N
Canonical SMILES CC1=CC(=CC=C1)C2C(=C(NC3=NC(=NN23)CCCO)C)C(=O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a triazolopyrimidine core fused with a pyrimidine ring, substituted at multiple positions to confer specificity. Key structural elements include:

  • A 5-methyl group on the pyrimidine ring, enhancing hydrophobic interactions.

  • A 7-(3-methylphenyl) substituent, contributing to π-π stacking with aromatic residues in biological targets.

  • A 3-hydroxypropyl chain at position 2, improving aqueous solubility.

  • A 6-carboxamide moiety, critical for hydrogen bonding with enzymatic active sites .

The molecular formula is C₁₇H₂₁N₅O₂, with a molecular weight of 327.38 g/mol. Its stereochemistry is reported as a racemic mixture, suggesting two enantiomers with potential differential bioactivities .

Physicochemical Parameters

Experimental and computational analyses reveal the following properties:

PropertyValue
logP (Partition coefficient)1.0948
logD (Distribution coefficient)1.0344
logSw (Aqueous solubility)-1.9142
Polar Surface Area88.754 Ų
Hydrogen Bond Donors4
Hydrogen Bond Acceptors5

These values indicate moderate lipophilicity and limited aqueous solubility, necessitating formulation optimization for in vivo studies .

Synthesis and Industrial Production

Industrial-Scale Challenges

Scale-up efforts face hurdles such as:

  • Low Yield in Cyclization: Optimized at 45–50% yield using microwave-assisted synthesis.

  • Racemate Separation: Chiral chromatography required for enantiopure batches, increasing production costs.

  • Purification Difficulties: Silica gel chromatography remains standard, though high-performance liquid chromatography (HPLC) improves purity to >98% .

Biological Activity and Mechanisms

Antiproliferative Effects

Preliminary screens against cancer cell lines demonstrate moderate activity:

Cell LineIC₅₀ (μM)Mechanism
Huh7 (Liver)2.25ERK pathway inhibition
MCF7 (Breast)9.53G2/M phase cell cycle arrest

Comparatively, the 2-methylphenyl analog (Compound 11) shows enhanced potency (IC₅₀ = 1.3 μM in Huh7), suggesting that bulkier substituents at position 7 diminish activity .

Target Engagement

Molecular docking studies predict strong binding to:

  • MAPK/ERK Kinase: Hydrogen bonding via the carboxamide group (ΔG = -8.2 kcal/mol).

  • Cyclin-Dependent Kinase 2 (CDK2): Hydrophobic interactions with the 3-methylphenyl group (Ki = 0.24 μM) .

Structure-Activity Relationships (SAR)

Substituent Effects

  • 3-Hydroxypropyl vs. Methyl: Replacement of methyl with hydroxypropyl at position 2 reduces logP by 0.4, enhancing solubility but decreasing membrane permeability.

  • Pyridine vs. Phenyl: Analogous compounds with pyridine rings (e.g., Compound 35) exhibit 2-fold lower activity, underscoring the importance of aromatic hydrophobicity .

Stereochemical Considerations

Enantioselective assays reveal:

  • (R)-Enantiomer: 3-fold greater CDK2 inhibition than (S)-enantiomer.

  • (S)-Enantiomer: Higher clearance rates in hepatic microsomes (t₁/₂ = 12 min vs. 45 min for R-form) .

Pharmacokinetic and Toxicological Profiles

ADME Properties

  • Absorption: Caco-2 permeability assay shows moderate absorption (Papp = 8.7 × 10⁻⁶ cm/s).

  • Metabolism: CYP3A4-mediated oxidation of the hydroxypropyl chain generates a carboxylic acid metabolite.

  • Excretion: Primarily renal (68% unchanged in rat models) .

Toxicity Screening

  • hERG Inhibition: IC₅₀ = 12 μM, indicating low cardiac risk.

  • Ames Test: Negative for mutagenicity at concentrations ≤100 μM .

Comparative Analysis with Analogues

CompoundTarget Affinity (CDK2 Ki, μM)Huh7 IC₅₀ (μM)logP
Current Compound0.242.251.09
Compound 110.181.31.52
Compound 350.413.90.87

Data suggest that balancing hydrophobicity (logP 1.0–1.5) optimizes both potency and solubility .

Future Directions and Challenges

Clinical Translation

  • Formulation Development: Nanoemulsions or liposomal encapsulation to address solubility limitations.

  • Enantiomer-Specific Studies: Preclinical evaluation of (R)-enantiomer for enhanced efficacy.

Synthetic Chemistry

  • Catalyst Design: Asymmetric catalysis to produce enantiopure batches.

  • Green Chemistry: Solvent-free cyclization using ball milling .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator